molecular formula C9H15BrO3 B8654918 Ethyl 3-bromo-2-oxoheptanoate

Ethyl 3-bromo-2-oxoheptanoate

Cat. No.: B8654918
M. Wt: 251.12 g/mol
InChI Key: DEIPFIRUFMGNND-UHFFFAOYSA-N
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Description

Structural Significance and Synthetic Utility of the α-Bromo β-Keto Ester Moiety

The α-bromo β-keto ester functional group is a cornerstone in modern organic chemistry, providing a versatile platform for the construction of complex molecular architectures. The unique arrangement of a bromine atom at the α-position relative to a ketone, which is itself in a β-position to an ester group, imparts a rich and varied reactivity to these molecules. This trifecta of functional groups allows for a wide array of chemical transformations, making compounds like Ethyl 3-bromo-2-oxoheptanoate valuable synthetic intermediates.

The presence of the electron-withdrawing keto and ester groups increases the acidity of the α-proton, facilitating enolate formation. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and also activates the molecule for various rearrangements and cyclization reactions.

The synthetic utility of α-bromo β-keto esters is extensive, with applications in the formation of new carbon-carbon and carbon-heteroatom bonds. They are key starting materials in the synthesis of a diverse range of compounds, including:

β-Hydroxy Esters: Through the Reformatsky reaction, α-bromo β-keto esters react with aldehydes and ketones in the presence of zinc to form β-hydroxy esters, which are important building blocks in the synthesis of natural products and pharmaceuticals. wikipedia.orgiitk.ac.innumberanalytics.com

Heterocyclic Compounds: These esters are instrumental in constructing various heterocyclic systems. For instance, they react with 2-aminopyridines to yield highly substituted imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. organic-chemistry.orgorganic-chemistry.org They are also used in annulation reactions to produce functionalized γ-butyrolactones. nih.gov

Rearranged Products: The Favorskii rearrangement of α-bromo ketones, a reaction class to which these esters belong, leads to the formation of esters or amides through a cyclopropanone (B1606653) intermediate, often resulting in a ring contraction for cyclic substrates. wikipedia.orgnrochemistry.comvaia.com

Cyclopropanes: Modern synthetic methods, such as photoredox catalysis, utilize α-bromo β-keto esters for the intramolecular cyclopropanation of alkenes, providing access to functionalized bicyclic cyclopropanes under mild conditions. rsc.org

Enamino-substituted Keto Esters: In Blaise-type reactions, α-bromo β-keto esters can react with nitriles in the presence of indium to generate enamino-substituted keto esters. pondiuni.edu.inresearchgate.net

The reactivity of this moiety is summarized in the interactive table below:

Reaction TypeReactant(s)Product TypeSignificance
Reformatsky ReactionAldehyde/Ketone, Zincβ-Hydroxy EsterC-C bond formation, synthesis of valuable intermediates. wikipedia.orgiitk.ac.inbeilstein-journals.org
Hantzsch-type Synthesis2-AminopyridineImidazo[1,2-a]pyridineSynthesis of biologically active heterocycles. organic-chemistry.orgorganic-chemistry.org
Favorskii RearrangementBase (e.g., alkoxide)Rearranged Ester/AmideRing contraction, access to different carboxylic acid derivatives. wikipedia.orgnrochemistry.comresearchgate.net
Photoredox CatalysisAlkeneBicyclic Cyclopropane (B1198618)Mild and efficient cyclopropanation. rsc.org
Blaise-Type ReactionNitrile, IndiumEnamino-keto EsterFormation of functionalized enamines. pondiuni.edu.inresearchgate.net

Historical Context and Evolution of Research on Halogenated Keto Esters

The study of halogenated carbonyl compounds has a rich history, with early discoveries laying the groundwork for the sophisticated synthetic methods used today. One of the earliest related transformations is the haloform reaction, where a methyl ketone reacts with a halogen in the presence of a base to form a carboxylate. pressbooks.pub This reaction demonstrated the reactivity of the α-position of ketones towards halogenation.

A significant milestone in the synthetic application of α-halo esters was the discovery of the Reformatsky reaction by Sergey Nikolaevich Reformatsky in 1887. wikipedia.orgiitk.ac.innumberanalytics.com This reaction utilized an α-halo ester and a carbonyl compound with zinc metal to form a β-hydroxy ester. The key to this reaction is the formation of an organozinc reagent, or a Reformatsky enolate, which is less reactive than Grignard reagents and does not react with the ester group. wikipedia.org

Another pivotal discovery was the Favorskii rearrangement , named after the Russian chemist Alexei Yevgrafovich Favorskii. This reaction involves the rearrangement of α-halo ketones in the presence of a base to yield carboxylic acid derivatives. wikipedia.org The mechanism is thought to proceed through a cyclopropanone intermediate. wikipedia.org

The direct halogenation of β-keto esters presented challenges for a long time, often requiring the use of hazardous reagents like molecular bromine and leading to issues with regioselectivity and the formation of poly-halogenated byproducts. acs.orgorganic-chemistry.org The evolution of this field saw the development of milder and more selective brominating agents. The use of N-bromosuccinimide (NBS) became a common method for the α-bromination of β-keto esters. researchgate.nettandfonline.com Further advancements led to the development of reagents like bromodimethylsulfonium bromide (BDMS), which allows for the regioselective α-monobromination of β-keto esters under mild, catalyst-free conditions. acs.orgorganic-chemistry.org

The research in this area has continued to evolve, with a focus on developing catalytic and asymmetric versions of these classical reactions. This allows for greater control over the stereochemistry of the products, which is crucial for the synthesis of chiral drugs and other biologically active molecules. The development of photoredox catalysis for reactions involving α-bromo β-keto esters is a testament to the ongoing innovation in this field. rsc.org

A timeline of key developments is presented below:

YearDevelopmentDescription
1887Reformatsky ReactionSergey Reformatsky discovers the reaction of α-halo esters with carbonyls using zinc. wikipedia.orgiitk.ac.innumberanalytics.com
1894Favorskii RearrangementAlexei Favorskii reports the base-catalyzed rearrangement of α-halo ketones. wikipedia.org
Mid-20th CenturyUse of NBSN-Bromosuccinimide becomes a widely used reagent for selective α-bromination. researchgate.nettandfonline.comacs.org
2006Development of BDMSA mild and regioselective method for α-monobromination of β-keto esters using bromodimethylsulfonium bromide is reported. acs.orgorganic-chemistry.org
2021Photoredox CatalysisA photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters is developed. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

ethyl 3-bromo-2-oxoheptanoate

InChI

InChI=1S/C9H15BrO3/c1-3-5-6-7(10)8(11)9(12)13-4-2/h7H,3-6H2,1-2H3

InChI Key

DEIPFIRUFMGNND-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C(=O)OCC)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Bromo 2 Oxoheptanoate and Analogous α Bromo β Keto Esters

Direct α-Bromination Strategies

Direct bromination at the α-position of β-keto esters is a primary method for synthesizing compounds like Ethyl 3-bromo-2-oxoheptanoate. This approach involves the selective introduction of a bromine atom onto the carbon situated between the two carbonyl groups. The success of this strategy hinges on controlling the regioselectivity of the bromination to favor the desired α-bromo product.

Regioselective Bromination Protocols for β-Keto Esters

Achieving regioselectivity in the α-bromination of β-keto esters is paramount to avoid the formation of undesired byproducts. The acidic nature of the α-proton facilitates this reaction, typically proceeding through an enol or enolate intermediate.

Bromodimethylsulfonium bromide (BDMS) has emerged as a highly effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. nih.govacs.org This method offers significant advantages, including high yields and the avoidance of harsh reagents like molecular bromine. nih.govacs.org The reaction is typically carried out at temperatures ranging from 0–5 °C to room temperature and does not necessitate the use of a base, Lewis acid, or other catalysts. nih.govorganic-chemistry.org

A key benefit of using BDMS is the selective formation of monobrominated products, effectively preventing the formation of dibrominated byproducts. organic-chemistry.org The proposed mechanism suggests that BDMS facilitates the formation of the enol form of the β-keto ester. The bromodimethylsulfonium ion may also stabilize the monobrominated product's enol form, thereby hindering further bromination. acs.orgacs.org

The general procedure involves adding BDMS to a solution of the β-keto ester in a solvent like dichloromethane. acs.orgacs.org This straightforward protocol, combined with the reagent's stability and ease of handling, makes it a valuable tool in organic synthesis. researchgate.net

Table 1: α-Bromination of β-Keto Esters using BDMS
SubstrateProductYield (%)Conditions
Ethyl acetoacetate (B1235776)Ethyl 2-bromoacetoacetate95CH2Cl2, 0-5 °C
Methyl acetoacetateMethyl 2-bromoacetoacetate94CH2Cl2, rt
Ethyl benzoylacetateEthyl 2-bromo-3-oxo-3-phenylpropanoate92CH2Cl2, rt

Oxidative bromination offers an alternative, environmentally conscious approach to the synthesis of α-bromo β-keto esters. These systems utilize a bromide source, such as ammonium (B1175870) bromide (NH4Br), and an oxidant to generate a reactive brominating species in situ. One such system employs vanadium pentoxide (V2O5) in conjunction with hydrogen peroxide (H2O2). organic-chemistry.org

This method is advantageous due to its mild reaction conditions and high selectivity. organic-chemistry.org The reaction mechanism is thought to involve the formation of peroxovanadium(V) species, which then oxidize the bromide ions to generate the active brominating agent. organic-chemistry.org This in situ generation of the brominating species avoids the direct handling of hazardous elemental bromine.

Another effective oxidative system for the α-monobromination of ketones and β-keto esters uses ammonium bromide with Oxone® as the oxidant. researchgate.net This method proceeds efficiently at ambient temperatures and can also be used for α,α-dibromination. researchgate.net The use of H2O2 with HBr has also been shown to be effective for the oxidative bromination of ketones. nih.govgoogle.com

Electrochemical Methods for α-Bromination of Ketones and Esters

Electrochemical methods represent a green and efficient alternative for the α-bromination of ketones and esters. These techniques avoid the use of stoichiometric chemical oxidants by employing an electric current to drive the halogenation reaction. While specific examples for this compound are not detailed, the general principles are applicable.

The process typically involves the electrolysis of a solution containing the β-keto ester and a bromide salt. The bromide ions are oxidized at the anode to generate bromine or a related reactive bromine species, which then reacts with the β-keto ester at the α-position. This method allows for precise control over the reaction by adjusting the electrochemical parameters, such as current density and electrode potential.

Indirect Synthetic Routes

Indirect methods provide alternative pathways to α-bromo β-keto esters and their parent compounds, the β-keto esters, which can subsequently be brominated.

Blaise Reaction: Zinc-Mediated Condensation of α-Bromo Esters with Nitriles

The Blaise reaction is a classic organometallic reaction that provides a route to β-keto esters from the reaction of an α-bromo ester with a nitrile in the presence of zinc metal. wikipedia.orgsynarchive.com First reported by Edmond Blaise in 1901, this reaction involves the formation of an organozinc intermediate from the α-bromo ester. wikipedia.orgjk-sci.com This nucleophilic organozinc species then adds to the electrophilic carbon of the nitrile. wikipedia.org

The initial product is a metalloimine intermediate, which upon workup, can yield either a β-enamino ester or the desired β-keto ester, depending on the conditions. wikipedia.orgorganic-chemistry.org Hydrolysis with aqueous potassium carbonate typically affords the β-enamino ester, while subsequent treatment with aqueous acid, such as 1 M hydrochloric acid, leads to the formation of the β-keto ester. wikipedia.orgjk-sci.comorganic-chemistry.org

To synthesize a compound like this compound, one could envision a multi-step process starting with the Blaise reaction to form Ethyl 2-oxoheptanoate, followed by a regioselective α-bromination as described in the previous sections. The Blaise reaction itself has seen improvements over the years, with modifications such as the use of activated zinc and THF as a solvent to improve yields. organic-chemistry.orgchem-station.com

Table 2: Examples of the Blaise Reaction for β-Keto Ester Synthesis
α-Bromo EsterNitrileProduct (after hydrolysis)Key Conditions
Ethyl bromoacetateAcetonitrileEthyl acetoacetateZn, THF, then H3O+ workup
Ethyl 2-bromopropanoateBenzonitrileEthyl 2-methyl-3-oxo-3-phenylpropanoateActivated Zn, THF, then H3O+ workup
tert-Butyl bromoacetatePropionitriletert-Butyl 3-oxopentanoateZn, reflux, then H3O+ workup

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign processes. This includes minimizing hazardous reagents, reducing waste, and employing catalytic and efficient methodologies like continuous flow synthesis.

Traditional bromination often uses molecular bromine (Br₂), which is hazardous and corrosive. Green chemistry initiatives have spurred the development of safer and more environmentally friendly alternatives.

One such alternative is bromodimethylsulfonium bromide (BDMS), which has been used for the mild and regioselective α-monobromination of β-keto esters and 1,3-diketones. This method provides excellent yields, often without the need for chromatographic purification, and avoids the formation of dibrominated byproducts. The reaction can be performed at room temperature or below and does not require any additional catalysts. Another approach utilizes an H₂O₂-HBr system "on water," which serves as an environmentally benign method for electrophilic bromination.

Reagent/SystemSubstrate TypeKey AdvantagesReference
Bromodimethylsulfonium bromide (BDMS)β-Keto esters, 1,3-DiketonesMild conditions, high regioselectivity for mono-bromination, avoids molecular bromine, excellent yields.
H₂O₂-HBr SystemAryl ketonesEnvironmentally benign (uses water as a medium), avoids hazardous organic solvents.
N-Bromosuccinimide (NBS)α,β-Unsaturated ketonesSolid, easier to handle than Br₂, used in various catalytic systems.

The use of catalysts can significantly improve the efficiency, selectivity, and sustainability of chemical reactions. Both metal-based and organocatalytic systems have been developed for the synthesis and modification of α-halo β-keto esters.

Catalytic asymmetric halogenation allows for the synthesis of chiral α-halo β-keto esters, which are valuable intermediates in pharmaceuticals. Chiral Lewis acid catalysts, such as those prepared from Cu(OTf)₂ and spirooxazoline or bisoxazoline ligands, have been successfully used for the highly enantioselective α-chlorination of β-keto esters. These reactions can achieve high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). Similarly, organocatalysts based on Cinchona alkaloids have been employed for the enantioselective phase-transfer α-chlorination of β-keto esters, requiring only a very low catalyst loading (0.5 mol %) to achieve quantitative yields and high enantiomeric excess (up to 97% ee). While these examples focus on chlorination, the underlying principles are directly applicable to asymmetric bromination.

Furthermore, palladium catalysis has been utilized for the β-arylation of α-keto esters, demonstrating how catalytic methods can be used to functionalize these molecules at positions other than the α-carbon.

Catalyst TypeReaction TypeSubstrateKey FindingsReference
Chiral Cu(II)-Spirooxazoline ComplexAsymmetric α-Chlorinationβ-Keto estersHigh yields and high enantioselectivity (up to 98% ee).
Hybrid Cinchona AlkaloidAsymmetric α-Chlorinationβ-Keto estersExcellent yields (up to 99%) and enantioselectivity (up to 97% ee) with low catalyst loading (0.5 mol %).
Pd₂(dba)₃ / PᵗBu₃β-Arylationα-Keto estersProvides access to a wide array of β-aryl α-keto esters in excellent yields.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. These benefits are particularly relevant for reactions involving hazardous reagents or unstable intermediates.

The synthesis of α-halo ketones and esters has been successfully adapted to continuous flow systems. For instance, a multi-step continuous flow process has been developed for synthesizing chiral α-halo ketones from N-protected amino acids. This method involves the in-situ generation and immediate consumption of diazomethane, a hazardous reagent, thereby eliminating the need for its storage and handling. Another flow-based strategy enables the synthesis of α-chloroketones from a variety of esters using transiently generated chloromethyllithium, achieving high yields (up to 99%) with very short reaction times (<5 seconds). Flow protocols have also been established for the α-alkylation of esters via in-situ generated lithium enolate intermediates, demonstrating the technology's versatility for creating functionalized esters. These techniques represent a significant step towards safer, more efficient, and scalable production of α-halo carbonyl compounds.

ReactionKey Features of Flow ProcessThroughput/YieldReference
Synthesis of α-Halo Ketones from Amino AcidsIn-situ generation and use of diazomethane; multi-step synthesis in a single continuous run.87% isolated yield; 1.84 g produced in ~4.5 h.
Synthesis of α-Chloroketones from EstersUses transient chloromethyllithium; very fast transformation time (<5 s).Up to 99% yield; throughput of ~10.6 g/h.
α-Alkylation of EstersIn-situ generation of LDA and lithium enolates; integrated reaction and quench.Moderate to good yields for various α-functionalized esters.

Applications of Ethyl 3 Bromo 2 Oxoheptanoate As a Strategic Synthetic Intermediate

Formation of Complex Carbon-Carbon Frameworks

The presence of multiple reactive sites in Ethyl 3-bromo-2-oxoheptanoate makes it an interesting candidate for reactions that forge new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

Homologation Reactions Enabling Chain Extension

Utilization in Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. The electrophilic and nucleophilic centers within this compound suggest its potential as a building block in MCRs. For instance, the reactive α-bromo position could be targeted by a nucleophile, while the ketone or ester carbonyls could react with other components. Although specific MCRs involving this compound have not been detailed in published research, its structural features are amenable to inclusion in the design of novel MCRs for the rapid assembly of complex molecules.

Construction of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional group arrangement in this compound makes it a plausible precursor for the synthesis of various heterocyclic systems.

Nitrogen-Containing Heterocycles (e.g., Thiazoles, Pyrroles)

The synthesis of thiazoles often involves the reaction of an α-haloketone with a thioamide, a classic transformation known as the Hantzsch thiazole (B1198619) synthesis. The α-bromo ketone moiety within this compound makes it a suitable substrate for this reaction. For example, condensation with thiourea (B124793) would be expected to yield a 2-aminothiazole (B372263) derivative.

Similarly, the synthesis of pyrroles can be achieved through various methods, some of which utilize α-halocarbonyl compounds. While specific examples with this compound are not documented, its reaction with primary amines and a 1,3-dicarbonyl compound in a Hantzsch-type pyrrole (B145914) synthesis could be envisioned.

Oxygen-Containing Heterocycles (e.g., Furans, Dihydrofuranones)

The construction of furan (B31954) rings can be accomplished through several synthetic routes, including the Feist-Benary furan synthesis, which involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound. This compound could serve as the α-haloketone component in such a reaction.

Furthermore, the synthesis of dihydrofuranones can be approached through intramolecular cyclization reactions. A plausible strategy could involve the reaction of this compound with a nucleophile that introduces a hydroxyl group, which could then undergo intramolecular cyclization onto the ester carbonyl to form a dihydrofuranone ring.

Precursors for Advanced Organic Molecules

The reactivity of this compound suggests its role as a precursor for more complex and functionally rich organic molecules. The bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups. The ketone and ester moieties can be manipulated through reductions, additions, and other transformations. This versatility, although not yet extensively exploited for this specific compound, positions this compound as a potentially valuable starting material in multistep syntheses of elaborate organic targets.

Pharmaceutical and Agrochemical Intermediates

The unique arrangement of functional groups in this compound makes it a key precursor in the synthesis of various organic compounds, particularly heterocyclic structures. The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the adjacent ketone and ester groups can participate in a wide range of condensation and cyclization reactions.

This reactivity profile is exploited in the development of pharmaceutical agents. For instance, this compound is used as a reactant in the synthesis of substituted imidazole (B134444) derivatives, which have been investigated for the treatment of obesity and related metabolic disorders. google.comgoogleapis.com In these syntheses, the α-bromo-β-keto ester moiety reacts with amidine-containing compounds to construct the core imidazole ring system. google.com While its applications in agrochemicals are less specifically documented, the reactive nature of the molecule suggests its potential as a precursor for various biologically active compounds in this sector as well.

Synthesis of Specific Drug Precursors (e.g., Bempedoic Acid Building Blocks)

While α-bromo esters are crucial in pharmaceutical manufacturing, it is important to distinguish between specific isomers used for different drug targets. In the case of bempedoic acid, a lipid-lowering agent, the key intermediate is a structural isomer of a bromoheptanoate derivative, specifically Ethyl 7-bromo-2,2-dimethylheptanoate. The synthesis of bempedoic acid does not directly involve this compound. The strategic placement of the bromine at the terminal end of the heptanoate (B1214049) chain in the 7-bromo isomer is critical for the subsequent coupling reactions that build the final carbon skeleton of bempedoic acid.

Chiral Building Blocks for Active Pharmaceutical Ingredients (e.g., Lusutrombopag)

There is no direct documented evidence of this compound being used in the synthesis of Lusutrombopag. However, molecules containing the α-bromo-β-keto ester framework are valuable starting materials for creating chiral building blocks essential for many active pharmaceutical ingredients (APIs). The generation of stereocenters can be achieved through several pathways:

Asymmetric Reduction: The ketone at the C2 position can be stereoselectively reduced using chiral catalysts or reagents to produce a chiral β-hydroxy ester. This introduces a specific stereocenter.

Stereoselective Substitution: The bromine at the C3 position can be replaced via nucleophilic substitution under conditions that control the stereochemical outcome, leading to the formation of a chiral center at this position.

The development of such methods allows for the transformation of achiral precursors like this compound into enantiomerically pure intermediates, which are critical for the efficacy and safety of modern pharmaceuticals. nih.gov

Applications in Natural Product Synthesis

The synthesis of natural products often requires the construction of complex carbon skeletons with precise stereochemistry. The α-bromo-β-keto ester moiety present in this compound is a versatile functional group for carbon-carbon bond formation, a cornerstone of natural product synthesis. This moiety can act as an electrophile in reactions with a variety of nucleophiles, including enolates and organometallic reagents. These reactions are instrumental in assembling the intricate architectures commonly found in natural products. While specific total syntheses employing this compound are not prominently featured in the literature, the general utility of α-substituted β-keto esters in building complex molecules is a well-established principle in organic synthesis. acs.org

Synthesis of α-Amino-β-keto Esters

A direct and significant application of this compound is in the synthesis of α-amino-β-keto esters. beilstein-journals.org The bromine atom at the α-position is readily displaced by amine nucleophiles in a standard SN2 reaction. This transformation provides a straightforward route to compounds containing the α-amino-β-keto ester scaffold.

General Reaction Scheme:

R-NH₂ + Br-CH(CO-COOEt)-(CH₂)₃CH₃ → R-NH-CH(CO-COOEt)-(CH₂)₃CH₃ + HBr

These resulting α-amino-β-keto esters are valuable intermediates in medicinal chemistry. They serve as precursors for the synthesis of non-natural α-amino acids, β-hydroxy-α-amino acids, and various heterocyclic compounds with potential biological activity. beilstein-journals.orgorganic-chemistry.org The ability to introduce a wide variety of "R" groups from different primary and secondary amines makes this a flexible method for generating a library of diverse building blocks. beilstein-journals.org

Derivatization Strategies and Fine Chemical Production

The chemical reactivity of this compound allows for numerous derivatization strategies, making it a versatile platform for producing a range of fine chemicals. The primary reaction pathways are dictated by its three key functional groups: the C-Br bond, the ketone, and the ethyl ester.

Reacting Functional GroupReagent TypeResulting Product Class
α-Bromine Amines, Thiols, Azides, Cyanideα-Substituted-β-keto esters (e.g., α-amino, α-thio, α-azido, α-cyano)
Ketone (C2) Reducing agents (e.g., NaBH₄)β-Hydroxy-α-bromo esters
Ketone (C2) Grignard/Organolithium reagentsTertiary alcohols
Ester Aqueous acid/base (hydrolysis)3-Bromo-2-oxoheptanoic acid
Ester Alcohols (transesterification)Other 3-bromo-2-oxoheptanoate esters
α-Protons (C4) Strong bases (enolate formation)α'-Alkylated or acylated β-keto esters

These transformations enable the conversion of a single intermediate into a multitude of derivatives with different functionalities, which can then be used in further synthetic steps for various industrial applications.

Stereochemical Control in Reactions Involving Ethyl 3 Bromo 2 Oxoheptanoate

Diastereoselective Transformations and Control of Relative Stereochemistry

The presence of a stereocenter at the C3 position, bearing a bromine atom, and a prochiral ketone at C2 makes ethyl 3-bromo-2-oxoheptanoate a key substrate for diastereoselective reactions. The relative stereochemistry between these two centers can be controlled through various synthetic strategies.

While specific studies detailing diastereoselective transformations exclusively for this compound are not extensively documented in readily available literature, general principles of stereocontrol in similar β-keto esters can be applied. The diastereoselectivity of reactions such as reductions, alkylations, and aldol (B89426) additions is typically influenced by the steric hindrance and electronic effects of the substituents, as well as the nature of the reagents and reaction conditions.

For instance, the reduction of the C2 ketone can lead to two diastereomeric alcohols. The stereochemical outcome is often governed by Felkin-Anh or Cram's rule models, where the incoming nucleophile (hydride) attacks the carbonyl group from the less hindered face. The bulky bromine atom and the n-butyl chain at the adjacent stereocenter play a crucial role in directing this attack.

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure or enriched compounds from achiral or racemic starting materials is a cornerstone of modern asymmetric synthesis. For this compound, enantioselective approaches primarily target the prochiral ketone at the C2 position.

The asymmetric reduction of the C2 carbonyl group in this compound is a direct method to introduce a new stereocenter, yielding chiral β-hydroxy-α-bromo esters. These products are valuable intermediates in the synthesis of various biologically active molecules. Biocatalysis, employing enzymes such as reductases from various plant tissues or microorganisms, has been shown to be a powerful tool for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. For example, studies on similar substrates like acetophenone (B1666503) and ethyl 4-chloroacetoacetate have demonstrated that plant tissues from apple, carrot, and potato can effectively catalyze such reductions, achieving high enantiomeric excess (e.e.) and chemical yields. Both (R)- and (S)-enantiomers of the corresponding alcohols can often be obtained by selecting the appropriate biocatalyst.

Another approach involves the use of chiral chemical catalysts. Reagents prepared from borane (B79455) and chiral amino alcohols have proven effective in the enantioselective reduction of a wide range of ketones, including α-halo ketones. These methods can achieve high levels of enantioselectivity, often exceeding 90% e.e.

A summary of potential catalysts for the asymmetric reduction of the carbonyl group in this compound, based on analogous reactions, is presented below:

Catalyst TypeExample Catalyst/SystemExpected Outcome
BiocatalystPlant tissue reductases (e.g., from Daucus carota)High enantioselectivity for either (R) or (S) alcohol
BiocatalystRecombinant E. coli expressing reductase genesHigh optical purity and product yield
Chemical CatalystBorane with chiral amino alcoholsHigh enantiomeric excess in the resulting chiral alcohol

Asymmetric cyclization and carbon-carbon bond-forming reactions represent another avenue for the enantioselective transformation of this compound. While specific examples involving this exact substrate are scarce, general methodologies for asymmetric C-C bond formation are well-established and can be extrapolated.

Organocatalysis has emerged as a powerful strategy for enantioselective C-C bond formation. Chiral amines or phosphoric acids can catalyze reactions such as Michael additions, aldol reactions, and cycloadditions with high enantioselectivity. For instance, in reactions involving related α,β-unsaturated systems, chiral amine catalysts have been successfully employed for asymmetric α-alkylation and β-vinylation of aldehydes.

Metal-catalyzed asymmetric reactions also offer a versatile approach. Complexes of transition metals like copper, rhodium, and palladium with chiral ligands can catalyze a wide array of enantioselective C-C bond-forming reactions, including allylic substitutions and carbometallation reactions.

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions. Factors such as temperature, solvent, catalyst, and the nature of the reactants can significantly influence both diastereoselectivity and enantioselectivity.

Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy, leading to a higher proportion of the thermodynamically more stable product.

Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the substrate and the catalyst, thereby influencing the stereochemical course of the reaction. For example, in metal-catalyzed reactions, coordinating solvents can compete with the substrate for binding to the metal center, altering the catalytic activity and selectivity.

Catalyst: The choice of catalyst is paramount in stereoselective synthesis. The structure of the chiral ligand in a metal complex or the nature of the chiral organocatalyst directly dictates the stereochemical environment of the reaction, thereby determining the enantioselectivity.

Reactant Concentration: In some cases, the concentration of reactants can influence the aggregation state of the catalyst or the reaction intermediates, which in turn can affect the stereoselectivity.

A hypothetical table illustrating the potential influence of reaction conditions on the stereoselectivity of the reduction of this compound is provided below:

ConditionVariationPotential Effect on Stereoselectivity
Temperature-78 °C vs. Room TemperatureHigher diastereomeric/enantiomeric excess at lower temperatures
SolventToluene vs. Tetrahydrofuran (THF)Change in diastereomeric/enantiomeric ratio due to solvent polarity and coordination
Catalyst Loading1 mol% vs. 10 mol%May affect reaction rate and in some cases selectivity
AdditivesPresence of Lewis acids/basesCan alter the reactivity and stereochemical preference of the reaction

Computational and Theoretical Investigations on α Bromo β Keto Esters

Mechanistic Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are pivotal in mapping out the energetic landscapes of chemical reactions involving α-bromo β-keto esters. These calculations allow for a detailed examination of the entire reaction coordinate, from reactants to products, including the high-energy transition states that govern the reaction rate and selectivity.

The study of transition states is a cornerstone of mechanistic chemistry. For reactions involving Ethyl 3-bromo-2-oxoheptanoate, computational methods can precisely locate the geometry of transition states and calculate their energies. This information is crucial for understanding the feasibility and kinetics of a given reaction pathway. For instance, in nucleophilic substitution reactions at the α-carbon, the energy barrier of the transition state will determine how readily the bromine atom can be displaced.

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile can be constructed. For example, in the context of stereoselective reactions, such as the α-chlorination of β-keto esters catalyzed by Cinchona alkaloids, computational modeling of the transition state helps to explain the observed enantioselectivity. acs.org A key factor is the stabilization of the enolate intermediate through hydrogen bonding with the catalyst, which directs the electrophile to a specific face of the molecule. acs.org

Table 1: Hypothetical Calculated Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+12.8
Products-20.1

Note: This table is illustrative and based on typical values for similar reactions. Specific values for this compound would require dedicated computational studies.

Beyond analyzing known reactions, quantum chemical calculations can predict plausible reaction pathways and the selectivity of a reaction. For α-bromo β-keto esters like this compound, this can be particularly useful in forecasting the outcome of reactions with various nucleophiles or under different catalytic conditions. For instance, DFT studies on the Arbuzov reaction mechanism involving ethyl halides have shown that the reaction proceeds in two stages, with the second stage being rate-limiting. chemrxiv.org Such insights can be extended to analogous reactions involving this compound to predict the feasibility of different mechanistic routes.

Computational methods can also predict regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways, the most likely outcome can be determined. For example, in reactions where both the α-carbon and the carbonyl carbon are potential electrophilic sites, calculations of local electrophilicity can predict which site is more susceptible to nucleophilic attack. nih.gov Theoretical reactivity studies on some β-keto esters have shown differential local reactivity within the molecule, which can be used to predict reaction outcomes. nih.govresearchgate.net

Structure-Reactivity Relationships from a Theoretical Perspective

The chemical reactivity of a molecule is intrinsically linked to its electronic and geometric structure. Theoretical investigations can quantify this relationship for α-bromo β-keto esters, providing a predictive framework for understanding how structural modifications will impact reactivity.

Conceptual Density Functional Theory (DFT) provides a set of reactivity descriptors, such as electronegativity, hardness, and the Fukui function, which can be used to rationalize and predict the reactivity of molecules like this compound. For example, the global electrophilicity index can be used to assess the tendency of the molecule to react with nucleophiles. nih.gov

Structure-activity relationship studies, although often focused on biological activity, also provide insights into chemical reactivity. For instance, the toxicity of α,β-unsaturated carbonyl compounds has been linked to their chemical reactivity, which is influenced by substituents. researchgate.net While this compound is not an α,β-unsaturated compound, the principles of how substituents affect the electronic properties and thus the reactivity of the carbonyl group are transferable. The presence of the electron-withdrawing bromine atom at the α-position significantly influences the reactivity of the adjacent carbonyl group and the acidity of the α-proton.

Table 2: Key Structural Features of this compound and their Predicted Influence on Reactivity

Structural FeaturePredicted Influence on Reactivity
α-Bromo substituentIncreases the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Increases the acidity of the α-proton.
β-Keto groupThe carbonyl group at the β-position activates the α-position and can participate in chelation with metal catalysts.
Ethyl ester groupInfluences the overall solubility and can be a site for hydrolysis under certain conditions.
Heptanoyl chainThe alkyl chain primarily influences steric hindrance around the reactive centers and the lipophilicity of the molecule.

By systematically studying these structure-reactivity relationships from a theoretical perspective, it is possible to design new α-bromo β-keto esters with tailored reactivity for specific synthetic applications.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 3-bromo-2-oxoheptanoate, and how do reaction conditions influence selectivity?

Methodological Answer: this compound can be synthesized via bromination of ethyl 2-oxoheptanoate using bromine (Br₂) in the presence of a catalyst (e.g., PBr₃) or a base (e.g., NaOH). Key considerations include:

  • Selectivity: Bromination at the β-keto position is favored under acidic conditions (PBr₃), while basic conditions (NaOH) may lead to side reactions like elimination.
  • Reaction Monitoring: Use TLC or GC-MS to track intermediate formation.
  • Purification: Distillation or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Peaks at δ 4.2–4.4 ppm (ester -CH₂), δ 3.5–3.7 ppm (brominated CH), and δ 2.1–2.3 ppm (keto carbonyl adjacent CH₂).
    • ¹³C NMR: Carbonyl signals at ~200 ppm (keto group) and ~170 ppm (ester).
  • IR: Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (keto C=O).
  • Mass Spectrometry: Molecular ion peak at m/z 251 (C₉H₁₅BrO₃⁺) with fragmentation patterns confirming bromine presence .

Q. How does the reactivity of this compound compare to structurally similar brominated keto esters?

Methodological Answer: Comparative reactivity analysis:

CompoundBromine PositionKey Reactivity Differences
This compound3rd positionEnhanced electrophilicity at β-keto carbon
Ethyl 4-bromo-3-oxopentanoate4th positionLower steric hindrance for nucleophilic substitution
Ethyl 2-bromo-3-oxobutanoate2nd positionIncreased susceptibility to elimination

The β-keto group in this compound facilitates nucleophilic substitution (e.g., with amines) and cyclization reactions .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways during bromination of β-keto esters?

Methodological Answer: Bromination proceeds via an enol intermediate stabilized by the β-keto group. Competing pathways include:

  • Electrophilic Attack: Br⁺ addition to the enolate, favored in acidic media.
  • Base-Mediated Elimination: Formation of α,β-unsaturated esters under basic conditions.
    Mitigation: Use low temperatures (0–5°C) and controlled Br₂ stoichiometry to suppress side reactions. Computational studies (DFT) can model transition states .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:

  • Cross-Validation: Compare experimental data (NMR, IR) with computational predictions (e.g., Gaussian or ADF software).
  • Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities in stereochemistry.
  • Literature Benchmarking: Align with PubChem or ECHA datasets for brominated esters .

Q. What strategies optimize enantioselective synthesis using this compound?

Methodological Answer:

  • Chiral Catalysts: Use (R)-BINOL-derived phosphoric acids to induce asymmetry during nucleophilic substitution.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance catalyst efficiency.
  • Kinetic Resolution: Monitor enantiomeric excess (ee) via chiral HPLC or NMR with europium shift reagents .

Q. How can reaction conditions be tailored to minimize genotoxicity risks in derivatives?

Methodological Answer:

  • Ames Test: Screen derivatives for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • Structural Modifications: Replace bromine with less toxic leaving groups (e.g., -OTs) in non-critical positions.
  • QSAR Modeling: Predict toxicity profiles based on electronic (HOMO-LUMO) and steric parameters .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of bromine vapors.
  • First Aid: Immediate washing with soap/water for skin contact; seek medical attention for eye exposure. Toxicity data for analogs suggest moderate irritation potential .

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